Etifoxine, (S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

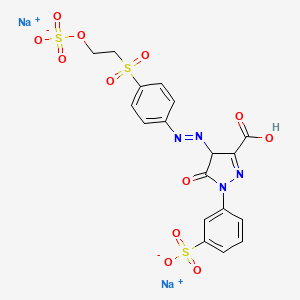

S-Etifoxine: is a non-benzodiazepine anxiolytic agent primarily used for the short-term management of adjustment disorder with anxiety. It is known for its unique dual mechanism of action, which involves modulation of gamma-aminobutyric acid (GABA) neurotransmission and neurosteroid synthesis . Unlike benzodiazepines, S-Etifoxine does not cause sedation or lack of coordination, making it a preferred choice for treating anxiety without significant side effects .

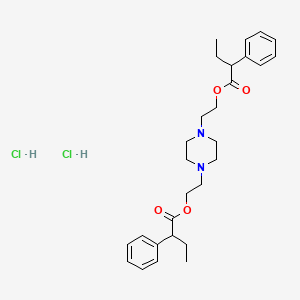

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of S-Etifoxine involves the formation of a benzoxazine ring. The process typically starts with the reaction of 2-amino-5-chlorobenzophenone with ethyl chloroformate to form an intermediate, which is then cyclized to produce the benzoxazine ring . The reaction conditions generally require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of S-Etifoxine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: S-Etifoxine undergoes various chemical reactions, including:

Oxidation: S-Etifoxine can be oxidized to form its corresponding N-oxide derivative.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Halogenation and alkylation reactions can introduce different substituents on the benzoxazine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in the presence of a solvent like acetonitrile.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or alkylated benzoxazine derivatives.

Aplicaciones Científicas De Investigación

S-Etifoxine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying benzoxazine chemistry and its derivatives.

Biology: Investigated for its effects on neurotransmission and neurosteroid synthesis.

Medicine: Primarily used for treating anxiety disorders and promoting peripheral nerve healing.

Industry: Utilized in the development of new anxiolytic agents and neuroprotective drugs.

Mecanismo De Acción

S-Etifoxine exerts its effects through two primary mechanisms:

Modulation of GABAergic Neurotransmission: S-Etifoxine acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA and reducing neuronal excitability.

Neurosteroid Synthesis: The compound stimulates the production of neurosteroids like allopregnanolone, which further modulate GABA_A receptor activity and provide neuroprotective effects.

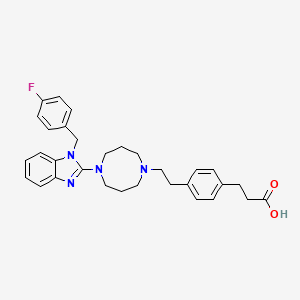

Comparación Con Compuestos Similares

Lorazepam: A benzodiazepine anxiolytic with sedative effects.

Buspirone: A non-benzodiazepine anxiolytic with a different mechanism of action.

Alprazolam: Another benzodiazepine anxiolytic with a higher potential for dependence.

Uniqueness of S-Etifoxine:

Dual Mechanism: Unlike benzodiazepines, S-Etifoxine modulates both GABAergic neurotransmission and neurosteroid synthesis.

Lower Side Effects: It does not cause significant sedation or motor impairment, making it a safer option for long-term use.

Neuroprotective Properties: S-Etifoxine has additional neuroprotective and anti-inflammatory effects, which are not observed with traditional benzodiazepines.

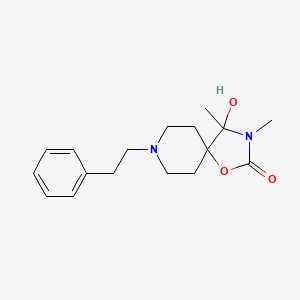

Propiedades

Número CAS |

950513-31-2 |

|---|---|

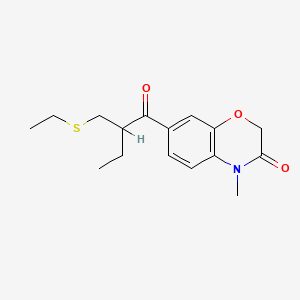

Fórmula molecular |

C17H17ClN2O |

Peso molecular |

300.8 g/mol |

Nombre IUPAC |

(4S)-6-chloro-N-ethyl-4-methyl-4-phenyl-1H-3,1-benzoxazin-2-imine |

InChI |

InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20)/t17-/m0/s1 |

Clave InChI |

IBYCYJFUEJQSMK-KRWDZBQOSA-N |

SMILES isomérico |

CCN=C1NC2=C(C=C(C=C2)Cl)[C@](O1)(C)C3=CC=CC=C3 |

SMILES canónico |

CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.